molecular formula C21H26N2O5S B2680737 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide CAS No. 921926-75-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide

Cat. No.: B2680737
CAS No.: 921926-75-2
M. Wt: 418.51
InChI Key: WDNYYUOSSULMLE-UHFFFAOYSA-N
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Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a unique organic compound characterized by its intricate structure. This compound is notable for its complex isoquinoline core, appended with various functional groups that confer a wide range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.

  • Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.

  • Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.

  • Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.

Industrial Production Methods

In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:

  • Automated synthesis equipment to control reaction parameters precisely.

  • The use of high-purity reagents to minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.

  • Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)

  • Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)

  • Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)

Major Products Formed

  • Quinone derivatives: from oxidation

  • Hydrogenated isoquinoline derivatives: from reduction

  • Aminated or thiolated derivatives: from substitution

Scientific Research Applications

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide finds applications in several fields:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.

    • Acts as a precursor in the development of new organic materials.

  • Biology:

    • Employed in the study of isoquinoline alkaloids, which have significant biological activities.

    • Acts as a probe to study enzyme activities.

  • Medicine:

    • Potential therapeutic agent due to its bioactive isoquinoline core.

    • Studied for its anti-cancer and anti-inflammatory properties.

  • Industry:

    • Utilized in the manufacturing of dyes and pigments.

    • Serves as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Papaverine: Another isoquinoline derivative with vasodilatory properties.

  • Berberine: Known for its antibacterial and anti-inflammatory effects.

  • Noscapine: Used as a cough suppressant and investigated for anti-cancer properties.

Unique Features

  • The compound's unique sulfonyl group enhances its solubility and bioavailability.

  • Its specific molecular arrangement allows for selective targeting of enzymes and receptors.

Compared to similar compounds, N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide offers a unique blend of chemical stability and biological activity, making it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNYYUOSSULMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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